3-(2-Thienyl)isoxazole
Overview
Description
3-(2-Thienyl)isoxazole is a compound with the molecular formula C7H5NOS . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of 3-(2-Thienyl)isoxazole consists of a five-membered isoxazole ring attached to a thiophene ring . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives, including 3-(2-Thienyl)isoxazole, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a stepwise mechanism .Scientific Research Applications
Synthesis of Isoxazole Derivatives : The synthesis of 3-substituted 5-(2-thienyl)isoxazoles has been achieved through reactions involving trichloro-1-(2-thienyl)but-3-en-1-one and hydroxylamine. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Potkin, Petkevich, & Kurman, 2011).
Pharmacological Applications : Novel isoxazole derivatives, including those with a 3-(2-Thienyl)isoxazole moiety, have shown promising anti-inflammatory, analgesic, and CNS depressant activities. These findings suggest potential applications in the development of new drugs for treating various conditions (Somappa et al., 2015).
Corrosion Inhibition : Thiadiazole derivatives, such as 3,5-bis(2-thienyl)-1,3,4-thiadiazole, have been found to be effective corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in protecting industrial materials (Lebrini et al., 2005).
Anticancer Activity : Isoxazole-moiety-containing thieno[2,3-d]pyrimidine derivatives have shown significant anticancer activity against various cancer cell lines, indicating their potential as promising anticancer drug candidates (Yong, Lu, & Wu, 2015).
Antibacterial Studies : Isoxazoline derivatives with a 3-(2-Thienyl)isoxazole structure have been synthesized and demonstrated antibacterial activity, suggesting their use in developing new antibacterial agents (Shah & Desai, 2007).
Photochemical Properties : Photochromic diarylethenes containing an isoxazole unit, including those with 3-(2-Thienyl)isoxazole, have been synthesized and studied for their properties. These compounds have potential applications in optical recording and other light-responsive technologies (Li, Pu, & Liu, 2011).
Safety And Hazards
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .
properties
IUPAC Name |
3-thiophen-2-yl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-9-8-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMABJZZIWFKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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